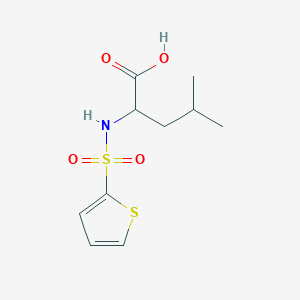

N-(2-thienylsulfonyl)leucine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-thienylsulfonyl)leucine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related sulfonyl-containing compounds and their applications. For instance, the first paper describes a chiral stationary phase based on N-[(4-methylphenyl)sulfonyl]-L-leucine amide, which is used for enantioseparation of various enantiomers . The second paper discusses N-(4-fluorophenylsulfonyl)-L-valyl-L-leucinal (SJA6017), a potent calpain inhibitor with a safe cytotoxicity profile . These studies suggest that sulfonyl-containing leucine derivatives can have significant applications in chromatography and as pharmacological agents.

Synthesis Analysis

The synthesis of sulfonyl-containing amino acid derivatives is not explicitly detailed in the provided papers. However, the first paper implies that the chiral stationary phase was synthesized using an amide of N-[(4-methylphenyl)sulfonyl]-L-leucine, which suggests a multi-step synthetic process involving the introduction of the sulfonyl group to the amino acid leucine followed by amide formation . The second paper mentions the preparation of N-arylsulfonyldipeptidyl aldehyde derivatives through DMSO oxidation from the corresponding dipeptide alcohol . This indicates that the synthesis of such compounds may involve peptide coupling and selective oxidation steps.

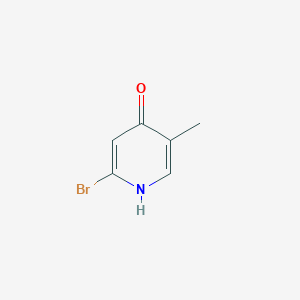

Molecular Structure Analysis

The molecular structure of N-(2-thienylsulfonyl)leucine is not directly analyzed in the papers. However, the structure of related compounds suggests that the sulfonyl group plays a critical role in the molecular interaction and recognition processes. The first paper indicates that the presence of a sulfonyl group and the construction of a C2 symmetric chiral structure are crucial for the enantiorecognition performance of the stationary phase . The second paper's compound, SJA6017, has a sulfonyl group that likely contributes to its potency as a calpain inhibitor .

Chemical Reactions Analysis

The chemical reactions involving sulfonyl-containing amino acid derivatives are not extensively covered in the provided papers. However, the first paper's discussion of enantiorecognition mechanisms suggests that hydrogen bond interactions, π-π interactions, and steric hindrance are important factors in the chemical behavior of these compounds . The second paper's focus on the inhibition of calpains and other proteases by SJA6017 implies that the compound may interact with the active sites of these enzymes through covalent or non-covalent interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-thienylsulfonyl)leucine are not described in the papers. However, the properties of similar sulfonyl-containing compounds can be inferred. The chiral stationary phase described in the first paper exhibits superior enantioresolutions, which suggests that the physical and chemical properties of the sulfonyl group contribute to its chromatographic performance . The second paper's compound, SJA6017, shows selective inhibition of calpains and cathepsins without affecting other proteases, indicating that its physical and chemical properties allow for specific enzyme interactions .

Scientific Research Applications

Chemical Synthesis and Material Science

- Polycondensation Reactions : A study by Mallakpour et al. (2000) explored the direct polycondensation of N-trimellitylimido-L-leucine with various aromatic diamines, yielding poly(amide–imide)s. These compounds exhibited high inherent viscosities and thermal stability, indicating potential applications in creating optically active and thermally stable polymers Mallakpour, Hajipour, & Roohipour-fard, 2000.

Biochemistry and Molecular Biology

- Leucine Metabolism and Enzymatic Activity : Research on leucine metabolism has uncovered various enzymes and metabolic pathways critical for the synthesis and degradation of leucine. For instance, studies have detailed the role of leucine dehydrogenase in the biosynthesis of L-2-aminobutyric acid, a process relevant for producing drug precursors Chen et al., 2021.

Biotechnology and Medicine

- Enzyme Engineering for Synthesis Efficiency : Directed evolution of leucine dehydrogenase has been applied to enhance the efficiency of synthesizing l-tert-leucine, a valuable compound in pharmaceutical synthesis. This showcases the potential for bioengineering to optimize enzymes for industrial synthesis of amino acid derivatives Zhu et al., 2016.

Cellular and Molecular Mechanisms

- Role in Cell Metabolism and Signaling : Leucine plays a critical role in cellular metabolism, acting as a substrate for energy production and as a signaling molecule for protein synthesis in muscle cells. Its metabolic pathways and effects on insulin secretion and muscle protein synthesis are areas of intense study Yang et al., 2010.

Mechanism of Action

Target of Action

It’s worth noting that leucine, a component of this compound, is known to interact with the l-type amino acid transporter (lat1) and organic anion transporters (oat1 and oat3) .

Mode of Action

It’s known that acetylation of leucine switches its uptake into cells from the lat1 used by leucine to oat1 and oat3

Biochemical Pathways

Leucine is known to be involved in several biochemical pathways, including protein synthesis and the regulation of blood-sugar levels

Pharmacokinetics

It’s known that the pharmacokinetic factors of n-acetyl-l-leucine, a related compound, play a major role in its mechanism of action and efficacy as a drug

Result of Action

It’s known that leucine plays a role in the growth and repair of muscle tissue, growth hormone production, wound healing, and energy regulation

properties

IUPAC Name |

4-methyl-2-(thiophen-2-ylsulfonylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S2/c1-7(2)6-8(10(12)13)11-17(14,15)9-4-3-5-16-9/h3-5,7-8,11H,6H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFIXTKYQDLBNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-thienylsulfonyl)leucine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2502376.png)

![N-(3-acetamidophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2502381.png)

![2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2502384.png)

![[(1S,2R)-1-Methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2502385.png)

![5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2502386.png)

![5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502390.png)

![N-[2-(3-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2502392.png)

![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2502394.png)

![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/no-structure.png)